molecular formula C14H13N3O4S B10976073 4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide

4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No.: B10976073
M. Wt: 319.34 g/mol
InChI Key: CKBCKNLPCLYTON-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring substituted with dimethyl, nitrobenzoyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the formation of the thiophene ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring and its substituents can modulate the compound’s binding affinity to various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, along with the nitrobenzoyl and carboxamide groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C14H13N3O4S/c1-7-8(2)22-14(11(7)12(15)18)16-13(19)9-3-5-10(6-4-9)17(20)21/h3-6H,1-2H3,(H2,15,18)(H,16,19)

InChI Key

CKBCKNLPCLYTON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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